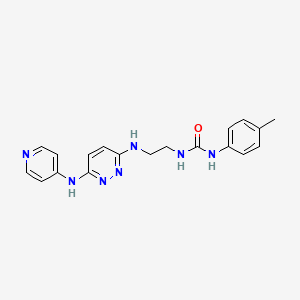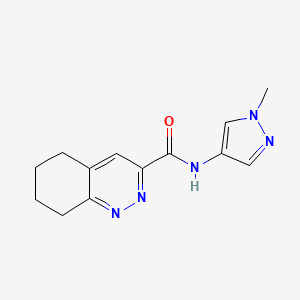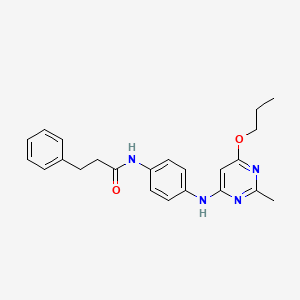![molecular formula C20H16ClN3O B2972079 (E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035001-44-4](/img/structure/B2972079.png)
(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of acrylamide, which is a chemical widely used in the manufacturing of paper, dye, and other industrial products . It can also be formed when certain foods are cooked at high temperatures . The compound also contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry.
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the acrylamide and bipyridine moieties. These types of structures often participate in π-π stacking interactions, which can influence their physical and chemical properties .Chemical Reactions Analysis
Acrylamides can participate in various reactions, including polymerization . They can also undergo reactions with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, acrylamides are white, crystalline solids . They can form hydrogen bonds due to the presence of the amide group .科学的研究の応用
Chemistry and Biochemistry of Acrylamides
Acrylamides, such as "(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide," play a pivotal role in the synthesis of polyacrylamide, a polymer with extensive applications ranging from soil conditioning to wastewater treatment, and in the cosmetic, paper, and textile industries. Polyacrylamide is also crucial in laboratories as a solid support for protein separation by electrophoresis. The study of acrylamides encompasses their formation, distribution in food, and impact on human health, aiming to develop improved food processes to decrease their content in diets (Friedman, 2003).
Pharmaceutical and Biomedical Research
Acrylamide derivatives, including those related to "(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide," are explored for their roles as inhibitors or agents in pharmaceutical contexts. For instance, 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides have been studied as potent tyrosine kinase inactivators, highlighting the therapeutic potential of acrylamide derivatives in targeting specific enzymes or signaling pathways in cancer treatment (Smaill et al., 2001).
Material Science and Polymer Chemistry
Acrylamide derivatives are integral to the development of "smart" polymers, which undergo reversible redox behavior, leading to changes in properties such as solubility in response to environmental conditions. This characteristic is essential for creating responsive materials for various applications, from drug delivery systems to sensors (Fu et al., 2010).
Environmental and Safety Considerations
Research on acrylamides also delves into their environmental fate, neurotoxicity, and the potential health risks associated with exposure. Understanding the environmental mobility, biodegradability, and the effects of acrylamide on human health is crucial for developing safer industrial practices and mitigating potential health risks (Smith & Oehme, 1991).
作用機序
将来の方向性
The future directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used as a ligand in coordination chemistry, future research might involve studying its properties when coordinated to various metal centers .
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-6-2-1-4-15(18)7-8-19(25)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-13H,14H2,(H,24,25)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGWZKEBJRNBM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)
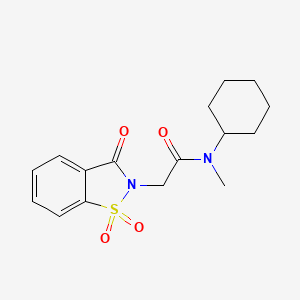
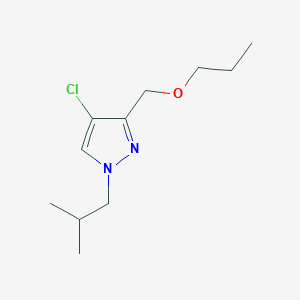
![6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2972007.png)
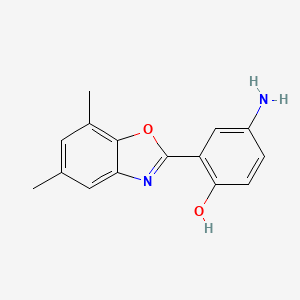
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2972010.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2972011.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)
